1-(3-呋喃甲酰基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

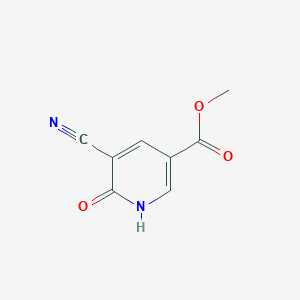

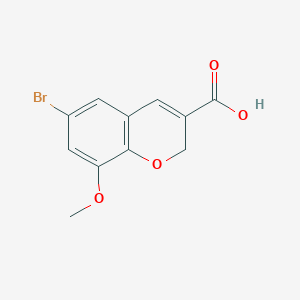

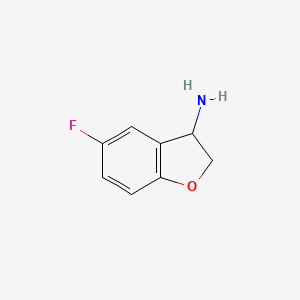

The compound 1-(3-Furoyl)piperazine is a heterocyclic compound that has been the subject of various research studies due to its potential pharmacological properties and applications in drug synthesis. It is a derivative of piperazine with a furoyl group attached to it, which has been shown to be a versatile intermediate in the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of derivatives of 1-(3-Furoyl)piperazine has been reported through different methods. For instance, a series of novel derivatives were synthesized starting from 2-acetylfuran, which underwent Claisen Schmidt condensation with different aromatic aldehydes. The resulting compounds were then cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole, which were further reacted with N-methyl piperazine to produce the desired products . Another study reported the synthesis of 1-(2-Furoyl)piperazine derivatives by reacting the starting compound with various electrophiles in a polar and aprotic medium . Additionally, the synthesis of 1-(2-Furoyl)piperazine-appended calix arene derivative was achieved for the preconcentration of metal ions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry were employed to confirm the chemical structures of the synthesized derivatives . Similarly, the structure of 1-(2-Furoyl)piperazine-appended calix arene derivative was characterized using 1H NMR and elemental analysis .

Chemical Reactions Analysis

The synthesized derivatives of 1-(3-Furoyl)piperazine have been involved in various chemical reactions. The Mannich reaction was used to synthesize a series of novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases . The N-sulfonated derivatives of (2-furoyl)piperazine were obtained by treating 2-Furoyl-1-piperazine with a series of alkyl/aryl sulfonyl chlorides under mild conditions .

Physical and Chemical Properties Analysis

The physical properties such as melting points were determined for the synthesized compounds . The chemical properties, including the bioactivity potential, were evaluated through various biological assays. For example, the synthesized derivatives were screened for antidepressant and antianxiety activities using behavioral tests on albino mice . The antibacterial potential of N-sulfonated derivatives was assessed against pathogenic bacteria, demonstrating high antibacterial potential with low cytotoxicity . The metal ion extraction capabilities of 1-(2-Furoyl)piperazine-appended calix arene derivative were also evaluated, showing high extraction recovery and selectivity toward certain metal ions .

科学研究应用

合成和药物开发

1-(3-呋喃甲酰基)哌嗪衍生物因其治疗潜力而受到探索,特别是在治疗 2 型糖尿病和阿尔茨海默病等疾病方面。例如,2-呋喃甲酰哌嗪的衍生物对与这些疾病相关的酶表现出显着的抑制潜力,并得到分子对接研究的支持,表明它们在药物发现和开发中的效用 (Abbasi 等人,2018)。

酶抑制和抗菌活性

研究表明带有 2-呋喃甲酰基-1-哌嗪的氨基甲酸酯衍生物具有酶抑制和抗菌潜力,揭示了它们对乙酰胆碱酯酶和各种细菌菌株的活性,表明它们作为治疗剂的潜力 (Abbasi 等人,2017)。类似地,(2-呋喃甲酰基)哌嗪的 N-磺化衍生物表现出高抗菌潜力和轻微的细胞毒性,表明它们是药物设计的有希望的化合物 (Abbasi 等人,2022)。

金属离子萃取

合成的用于金属离子预浓缩的 1-(2-呋喃甲酰基)哌嗪附着的杯[4]芳烃衍生物对某些金属离子表现出显着的萃取回收率和选择性,暗示了其在化学传感和环境监测中的潜在应用 (Sayin 等人,2018)。

分子对接和抑制研究

2-呋喃基(4-{4-[(取代)磺酰基]苄基}-1-哌嗪基)甲酮衍生物作为治疗剂的合成和计算机模拟研究显示出良好的酶抑制活性,特别是对乙酰胆碱酯酶和丁酰胆碱酯酶,标志着它们在阿尔茨海默病治疗开发中的重要性 (Hussain 等人,2017)。

作用机制

Target of Action

The primary target of 1-(3-Furoyl)piperazine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system, including muscle movement, pain responses, memory, and cognition.

Mode of Action

1-(3-Furoyl)piperazine interacts with its target, the butyrylcholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects.

Biochemical Pathways

The inhibition of butyrylcholinesterase by 1-(3-Furoyl)piperazine affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting butyrylcholinesterase, 1-(3-Furoyl)piperazine prevents the breakdown of acetylcholine, leading to an increase in its concentration and thus enhancing cholinergic transmission .

Result of Action

The inhibition of butyrylcholinesterase by 1-(3-Furoyl)piperazine leads to an increase in acetylcholine levels. This can result in enhanced cholinergic transmission, affecting various physiological processes such as muscle movement and cognitive functions . .

安全和危害

1-(3-Furoyl)piperazine causes severe skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

属性

IUPAC Name |

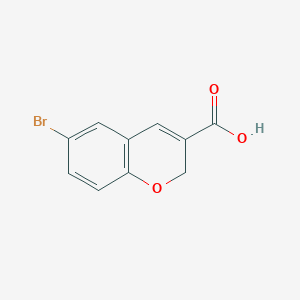

furan-3-yl(piperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYHMMSELUVQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585500 |

Source

|

| Record name | (Furan-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Furoyl)piperazine | |

CAS RN |

885326-62-5 |

Source

|

| Record name | (Furan-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)